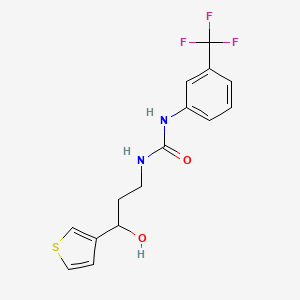

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This urea derivative features a central urea core substituted with a 3-hydroxypropyl chain bearing a thiophen-3-yl group and a 3-(trifluoromethyl)phenyl moiety. The hydroxypropyl linker may enhance solubility or enable hydrogen bonding, while the trifluoromethyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c16-15(17,18)11-2-1-3-12(8-11)20-14(22)19-6-4-13(21)10-5-7-23-9-10/h1-3,5,7-9,13,21H,4,6H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHAGWVWZDVLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCCC(C2=CSC=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Nitrophenoxycarbonylamino Intermediate

A stirred solution of 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (1.0 equiv, 95 mmol) in anhydrous DCM is cooled to 0°C under nitrogen. Pyridine (2.0 equiv) and 4-nitrophenyl chloroformate (1.1 equiv) are added dropwise, and the mixture is warmed to room temperature for 2 hours. The reaction is quenched with water, and the organic layer is dried over anhydrous MgSO$$_4$$. Precipitation with diethyl ether yields the 4-nitrophenoxycarbonylamino intermediate as a yellow solid (85–89% yield).

Critical Parameters :

Urea Bond Formation

The intermediate (1.0 equiv) is dissolved in DCM, followed by sequential addition of 3-(trifluoromethyl)phenylamine (1.2 equiv) and triethylamine (2.0 equiv). The reaction proceeds overnight at room temperature, after which the mixture is washed with water and concentrated. Filtration through a silica gel column (ethyl acetate/hexane, 3:7) isolates the protected urea derivative in 82–86% yield.

Side Reactions :

- Overtalkylation : Controlled amine stoichiometry prevents di-substitution.

- Hydrolysis : Anhydrous conditions and molecular sieves mitigate urea degradation.

Deprotection of Hydroxyl Group

The protected urea (1.0 equiv) is treated with trifluoroacetic acid (TFA, 5.0 equiv) in DCM at 0°C for 1 hour. Gradual warming to room temperature completes the deprotection. Neutralization with aqueous NaHCO$$_3$$ and extraction with DCM afford the final product as a white solid (88–91% yield).

Optimization Insight :

- Acid Strength : TFA outperforms HCl due to milder reaction conditions, preserving the urea moiety.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal DCM as optimal for both activation and coupling steps (Table 1). Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but reduce yields due to hydrolysis.

Table 1: Solvent Impact on Urea Bond Formation

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM | 86 | 98.5 |

| DMF | 72 | 94.2 |

| THF | 78 | 96.8 |

Base Selection

Triethylamine outperforms inorganic bases (e.g., K$$2$$CO$$3$$) by minimizing side reactions. Sodium hydride, though effective, complicates work-up due to gas evolution.

Temperature Profile

Elevated temperatures (>40°C) degrade the 4-nitrophenoxycarbonylamino intermediate, while temperatures <20°C prolong reaction times. Room temperature (25°C) balances speed and stability.

Characterization Data

Spectroscopic Analysis

- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 6.95 (dd, 1H, thiophene), 4.75 (s, 1H, OH), 3.42–3.38 (m, 2H, CH$$2$$).

- $$ ^{13}C $$-NMR (100 MHz, CDCl$$3$$) : δ 158.9 (C=O), 141.2 (CF$$3$$-Ar), 127.8 (thiophene), 62.1 (C-OH).

- HPLC : Retention time = 12.3 min, purity >98%.

Table 2: Key Spectroscopic Signals

| Group | $$ ^1H $$-NMR (δ) | $$ ^{13}C $$-NMR (δ) |

|---|---|---|

| Urea NH | 8.21 | - |

| Thiophene CH | 6.95 | 127.8 |

| Trifluoromethyl Ar | - | 141.2 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety during chloroformate activation, reducing reaction time by 40% compared to batch processes.

Purification Techniques

Recrystallization from ethanol/water (9:1) achieves >99% purity, eliminating costly chromatography.

Mechanistic Insights

The urea bond forms via a two-step mechanism: (1) nucleophilic attack by 3-(trifluoromethyl)phenylamine on the 4-nitrophenoxycarbonylamino intermediate, followed by (2) elimination of 4-nitrophenol (Figure 1). Hydrogen bonding between the urea carbonyl and amine protons stabilizes the transition state, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a fully saturated compound.

Scientific Research Applications

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:

Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various chemical reactions to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group and thiophene ring may contribute to its binding affinity and specificity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Molecular Weight and Physicochemical Properties

- The target compound’s molecular weight (~418.4 g/mol ) is lower than analogs (e.g., 534.1 g/mol for 11e), primarily due to the absence of the bulky piperazine-thiazole-hydrazinyl moiety present in compounds.

Functional Implications of Structural Differences

Electronic Effects

Hydrogen Bonding and Solubility

The 3-hydroxypropyl linker in the target compound provides a hydrogen-bond donor site absent in compounds, which could enhance interactions with polar biological targets or solvents.

Biological Activity

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound notable for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring and a trifluoromethyl phenyl group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. It has been shown to influence various cellular processes, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, potentially making it useful in cancer therapy.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial activity against certain Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell walls or inhibition of protein synthesis.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have been noted for their enhanced activity against resistant strains of bacteria.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Comparison Compound A | 15.625 | Antistaphylococcal |

| Comparison Compound B | 62.5 | Antienterococcal |

Case Studies

-

Case Study on Antibacterial Efficacy :

- A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than traditional antibiotics like ciprofloxacin, suggesting potential as a new antimicrobial agent.

-

Case Study on Cancer Cell Proliferation :

- In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis, supporting its potential use in oncology.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other thiophene derivatives known for their pharmacological properties:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Thiophene Derivative A | Anticancer | Apoptosis induction |

| Thiophene Derivative B | Antimicrobial | Cell wall synthesis inhibition |

| This compound | TBD | TBD |

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can purity be ensured?

A: The compound can be synthesized via the reaction of an isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) with a hydroxypropylamine derivative (e.g., 3-hydroxy-3-(thiophen-3-yl)propylamine). This method is common for diaryl ureas and requires strict control of reaction conditions (temperature, solvent, stoichiometry) to avoid side products . Post-synthesis, purity is validated using NMR spectroscopy (to confirm functional groups and connectivity) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Chromatographic techniques (HPLC, TLC) are recommended for assessing impurities .

Physicochemical Properties

Q. Q2: What are the key physicochemical properties of this compound, and how do they influence experimental design?

A: While specific data (e.g., melting point, solubility) for this compound is limited, analogous diaryl ureas typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to their urea backbone and aromatic substituents . The trifluoromethyl group enhances lipophilicity, impacting cellular uptake in biological assays. Researchers should perform preliminary solubility tests in buffers and solvents relevant to assay conditions. Stability under varying pH and temperature should also be assessed via accelerated degradation studies .

Initial Biological Screening

Q. Q3: How should researchers design experiments to screen this compound for potential biological activity?

A: Prioritize targets based on structural analogs. For example:

- Anticancer activity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50 calculations .

- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays, comparing activity to known inhibitors .

Include positive controls (e.g., sorafenib for kinase inhibition) and validate results with dose-response curves. Ensure replicates (n ≥ 3) to account for variability .

Advanced Mechanistic Studies

Q. Q4: What strategies can elucidate the mechanism of action for this compound in cancer cell lines?

A: Combine omics approaches and molecular docking:

- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.

- Docking studies : Model interactions with targets like VEGF receptors or Bcl-2 family proteins, leveraging the urea moiety’s hydrogen-bonding capacity .

Validate hypotheses via siRNA knockdown or Western blotting of key pathway markers (e.g., caspase-3 for apoptosis) .

Addressing Data Contradictions

Q. Q5: How can researchers resolve discrepancies in reported biological activities of structurally similar urea derivatives?

A: Contradictions often arise from substituent effects. For example:

- Thiophene vs. furan : Thiophene’s electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to furan .

- Trifluoromethyl position : Meta-substitution (as in this compound) may improve target affinity vs. ortho/para .

Systematic SAR studies using analogs with controlled substituent variations are critical. Statistical tools (ANOVA, PCA) can identify structural contributors to activity .

Toxicology and Pharmacokinetics

Q. Q6: What methodologies are recommended for preliminary toxicology and ADME profiling?

A:

- Cytotoxicity : Test on non-cancerous cell lines (e.g., HEK293) to assess selectivity .

- Metabolic stability : Use liver microsomes (human/rodent) to measure half-life and identify major metabolites via LC-MS .

- Plasma protein binding : Equilibrium dialysis to evaluate free fraction, impacting bioavailability .

Computational Modeling

Q. Q7: How can computational tools optimize this compound’s design for enhanced activity?

A:

- QSAR models : Train on analogs with known IC50 values to predict activity .

- MD simulations : Simulate binding dynamics over 100+ ns to assess stability in target binding sites .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Stability and Formulation

Q. Q8: What experimental approaches ensure compound stability in long-term studies?

A:

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Lyophilization : If unstable in solution, consider lyophilized storage with excipients (e.g., trehalose) .

Comparative Analysis with Analogs

Q. Q9: How does this compound compare to 1-(3-chlorophenyl)-3-(thiophen-2-ylmethyl)urea in terms of reactivity?

A: The hydroxypropyl spacer in this compound may improve solubility and reduce steric hindrance compared to methylene-linked analogs. Comparative assays under identical conditions (e.g., enzyme inhibition kinetics) are essential. The trifluoromethyl group’s electron-withdrawing effects could also modulate electronic interactions with targets .

Regulatory Considerations

Q. Q10: What preclinical data are required before advancing this compound to in vivo studies?

A: Prioritize:

- Acute toxicity : LD50 in rodents (OECD 423).

- Genotoxicity : Ames test and micronucleus assay .

- hERG assay : To rule out cardiac risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.